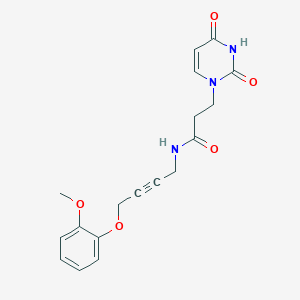

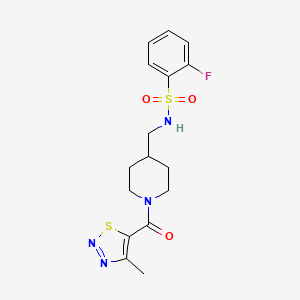

![molecular formula C15H12FN3O3S2 B2527283 2-[(1,1-二氧化-4H-1,2,4-苯并噻二嗪-3-基)硫]-N-(2-氟苯基)乙酰胺 CAS No. 899734-13-5](/img/structure/B2527283.png)

2-[(1,1-二氧化-4H-1,2,4-苯并噻二嗪-3-基)硫]-N-(2-氟苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(2-fluorophenyl)acetamide is a derivative of benzothiadiazine, a heterocyclic compound that contains sulfur and nitrogen in its ring structure. This particular compound is not directly mentioned in the provided papers, but its structure suggests potential biological activity, given the known activities of similar benzothiazine derivatives.

Synthesis Analysis

The synthesis of related benzothiazine compounds typically involves the condensation of amines with anhydrides followed by cyclization with compounds like o-aminothiophenol. For instance, in the synthesis of N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide derivatives, the process begins with the condensation of substituted amines with maleic anhydride, followed by cyclization with o-aminothiophenol . Although the exact synthesis of 2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(2-fluorophenyl)acetamide is not detailed, a similar approach could be hypothesized for its synthesis.

Molecular Structure Analysis

The molecular structure of benzothiazine derivatives is characterized by a benzene ring fused to a thiazine ring, which often contains additional functional groups that can influence the compound's biological activity. The presence of a fluorophenyl group in the compound suggests the potential for interactions with biological targets, as fluorine atoms are commonly used in medicinal chemistry to modulate the properties of bioactive molecules .

Chemical Reactions Analysis

Benzothiazine derivatives can undergo various chemical reactions, including acetylation and reactions with heterocyclic ring systems. For example, the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives involves an acetylation reaction followed by a reaction with heterocyclic compounds like mercapto(benz)imidazole/benzothiazole/benzoxazole derivatives . These reactions are crucial for creating a diverse array of compounds with potential antitumor or other biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazine derivatives are influenced by their molecular structure. The presence of heteroatoms such as sulfur and nitrogen, as well as functional groups like acetamide, can affect the compound's solubility, stability, and reactivity. The antioxidant and anti-inflammatory activities of some benzothiazine derivatives have been attributed to their ability to scavenge free radicals and inhibit lipid peroxidation . The antifungal activity of these compounds against various fungal strains also highlights their potential as bioactive molecules .

科学研究应用

合成和抗肿瘤活性

对苯并噻二嗪衍生物的研究,例如 2-[(1,1-二氧化-4H-1,2,4-苯并噻二嗪-3-基)硫]-N-(2-氟苯基)乙酰胺,显示出有希望的抗肿瘤活性。Yurttaş、Tay 和 Demirayak (2015) 的一项研究合成了各种 N-[4-(苯并噻唑-2-基)苯基]乙酰胺衍生物,包括与 2-[(1,1-二氧化-4H-1,2,4-苯并噻二嗪-3-基)硫]-N-(2-氟苯基)乙酰胺 结构相似的化合物,并评估了它们的抗肿瘤活性。一些化合物对各种癌细胞系表现出相当大的抗癌活性,突出了这种化学骨架在抗肿瘤药物开发中的潜力 (Yurttaş, Tay, & Demirayak, 2015)。

抗惊厥评估

另一个感兴趣的领域是苯并噻二嗪衍生物的抗惊厥特性。Nath 等人。(2021) 探讨了 N-(取代苯并噻唑-2-基)-2-(2,3-二氧吲哚-1-基)乙酰胺衍生物在各种癫痫模型中的抗惊厥活性。他们的研究结果表明,该化学类别中的某些化合物表现出显着的抗惊厥作用,为进一步研究它们作为抗癫痫药物的潜力提供了基础 (Nath, Shaharyar, Pathania, Grover, Debnath, & Akhtar, 2021)。

抗菌和抗病毒活性

带有苯并噻二嗪部分的化合物也已对其抗菌和抗病毒活性进行了评估。唐等人。(2019) 合成了带有 1,3,4-噻二唑部分的苯并噻唑衍生物,并评估了它们对各种病原体的作用。一些化合物对水稻黄单胞菌 pv. oryzae 和青枯菌表现出有希望的抗菌活性,以及对烟草花叶病毒的抗病毒活性,表明这种化学框架在开发新型抗菌和抗病毒剂方面的多功能性 (Tang, Wang, Zhong, Wang, Chen, He, & Xue, 2019)。

抗氧化特性

苯并噻二嗪衍生物的抗氧化潜力是另一个重要的兴趣领域。艾哈迈德等人。(2012) 探讨了 N-取代苄基/苯基-2-(3,4-二甲基-5,5-二氧化吡唑并[4,3-c][1,2]苯并噻嗪-2(4H)-基)乙酰胺的抗氧化活性。他们的研究表明,其中一些化合物具有中等到显着的自由基清除活性,突出了它们在氧化应激相关治疗应用中的潜力 (Ahmad, Siddiqui, Gardiner, Parvez, & Aslam, 2012)。

未来方向

作用机制

Target of Action

The primary targets of 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide are the KATP channels and AMPA receptors . These targets play crucial roles in various physiological processes. KATP channels are involved in regulating insulin release from pancreatic B cells , while AMPA receptors are critical for synaptic transmission in the central nervous system .

Mode of Action

2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide interacts with its targets by acting as an activator for KATP channels and a modulator for AMPA receptors . This interaction leads to changes in the physiological functions of these targets, such as insulin release and synaptic transmission .

Biochemical Pathways

The activation of KATP channels and modulation of AMPA receptors by 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide affect several biochemical pathways. For instance, the activation of KATP channels can influence the insulin secretion pathway in pancreatic B cells . On the other hand, the modulation of AMPA receptors can impact the synaptic transmission pathway in the central nervous system .

Result of Action

The activation of KATP channels by 2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide can lead to the inhibition of insulin release from rat pancreatic B cells . Meanwhile, its modulation of AMPA receptors can influence synaptic transmission in the central nervous system .

属性

IUPAC Name |

2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN3O3S2/c16-10-5-1-2-6-11(10)17-14(20)9-23-15-18-12-7-3-4-8-13(12)24(21,22)19-15/h1-8H,9H2,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMMJRHHBCFAOSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=NS2(=O)=O)SCC(=O)NC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>54.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID51086493 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

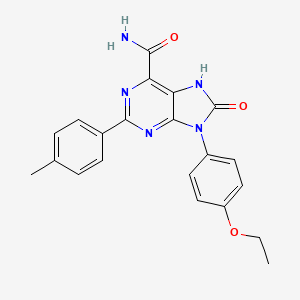

![2-{[2-(4-Methylpiperazin-1-yl)-2-oxoethyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B2527201.png)

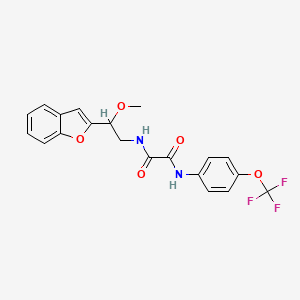

![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2527203.png)

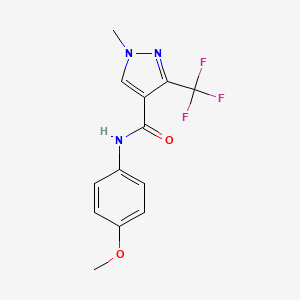

![N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-N-[(3-ethoxyphenyl)methyl]prop-2-enamide](/img/structure/B2527207.png)

![3-fluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2527209.png)

![{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-4-piperidyl}(4-phenylpiperazino)methanone](/img/structure/B2527218.png)

![N-(2,4-difluorophenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2527219.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(3-ethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2527223.png)